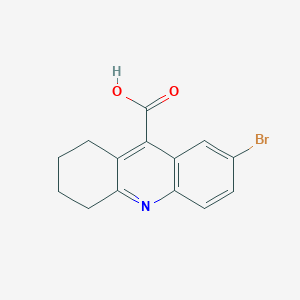

7-溴-1,2,3,4-四氢吖啶-9-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acridine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, often involves the Pfitzinger reaction. This reaction is pivotal in obtaining new 1,3-dihydroxyacridine-9-carboxylic acids from precursors like methylphloroglucinol. Subsequent reactions, such as bromination and azo-coupling, further modify these compounds. The use of computer simulations aids in predicting the pharmacokinetic and toxic properties of these synthesized compounds (Melyshenkova, Kuznetsov, Ruchkina, & Kobrakov, 2018).

科学研究应用

-

Cancer Treatment

- Field : Medical Science

- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer .

- Method : The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

- Results : It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

-

Alzheimer’s Disease Treatment

- Field : Neurology

- Application : Acridine derivatives have been used in the treatment of Alzheimer’s disease .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Bacterial and Protozoal Infections Treatment

- Field : Microbiology

- Application : Acridine derivatives have been used in the treatment of bacterial and protozoal infections .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Pigments and Dyestuffs

- Field : Chemical Industry

- Application : Acridine derivatives were initially used as pigments and dyestuffs .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Organoelectronics, Photophysics, Material Sciences

- Field : Material Science

- Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Modification Surface of Nanoparticles and Nanostructures

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanoparticles and nanostructures .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Antiproliferative Activities

- Field : Medical Science

- Application : Some acridine derivatives have shown antiproliferative activities against certain types of cells .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Synthetic or Natural Polymers

- Field : Polymer Chemistry

- Application : Carboxylic acids, including acridine derivatives, can be used in the synthesis of synthetic or natural polymers .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

-

Modification Surface of Carbon Nanotubes and Graphene

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanostructures such as carbon nanotubes and graphene .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

安全和危害

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXRKMNRRUIKBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351807 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

CAS RN |

37509-14-1 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)